

preparation of 1,1-Dibromo-4-tert-butylcyclohexane using PPh3 and CBr4

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Compound of Interest

Compound Name: 1,1-Dibromo-4-tert-butylcyclohexane

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Preparation of 1,1-Dibromo-4-tert-butylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **1,1-dibromo-4-tert-butylcyclohexane** from 4-tert-butylcyclohexanone utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This transformation is a key step in various synthetic pathways, providing a versatile gem-dibromoalkane intermediate. The described methodology is a variation of the Wittig reaction, specifically the olefination step of the Corey-Fuchs reaction.

Reaction Overview

The conversion of a ketone to a gem-dibromoalkane using triphenylphosphine and carbon tetrabromide proceeds via a phosphorus ylide intermediate. In this case, triphenylphosphine reacts with carbon tetrabromide to form a dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the carbonyl group of 4-tert-butylcyclohexanone in a Wittig-type olefination to yield the desired **1,1-dibromo-4-tert-butylcyclohexane** and triphenylphosphine oxide as a byproduct.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of **1,1-dibromo-4-tert-butylcyclohexane**. Please note that the yield is representative and can vary based on reaction scale and purification efficiency.

Parameter	Value	Unit	Notes
Reactants			
4-tert-butylcyclohexanone	1.0	eq	Starting material
Carbon Tetrabromide (CBr₄)			
	2.0	eq	Bromine source and ylide precursor
Triphenylphosphine (PPh ₃)	4.0	eq	Ylide precursor
Solvent			
Dichloromethane (CH ₂ Cl ₂)	10	mL/mmol	Anhydrous
Reaction Conditions			
Temperature	0 to 25	°C	Initial cooling, then room temperature
Reaction Time	12 - 24	hours	Monitored by TLC
Product			
1,1-Dibromo-4-tert-butylcyclohexane	Representative Yield: 70-85%	%	After purification

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of **1,1-dibromo-4-tert-butylcyclohexane**. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

- 4-tert-butylcyclohexanone
- Carbon Tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Hexane (for purification)
- Ethyl acetate (for purification)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

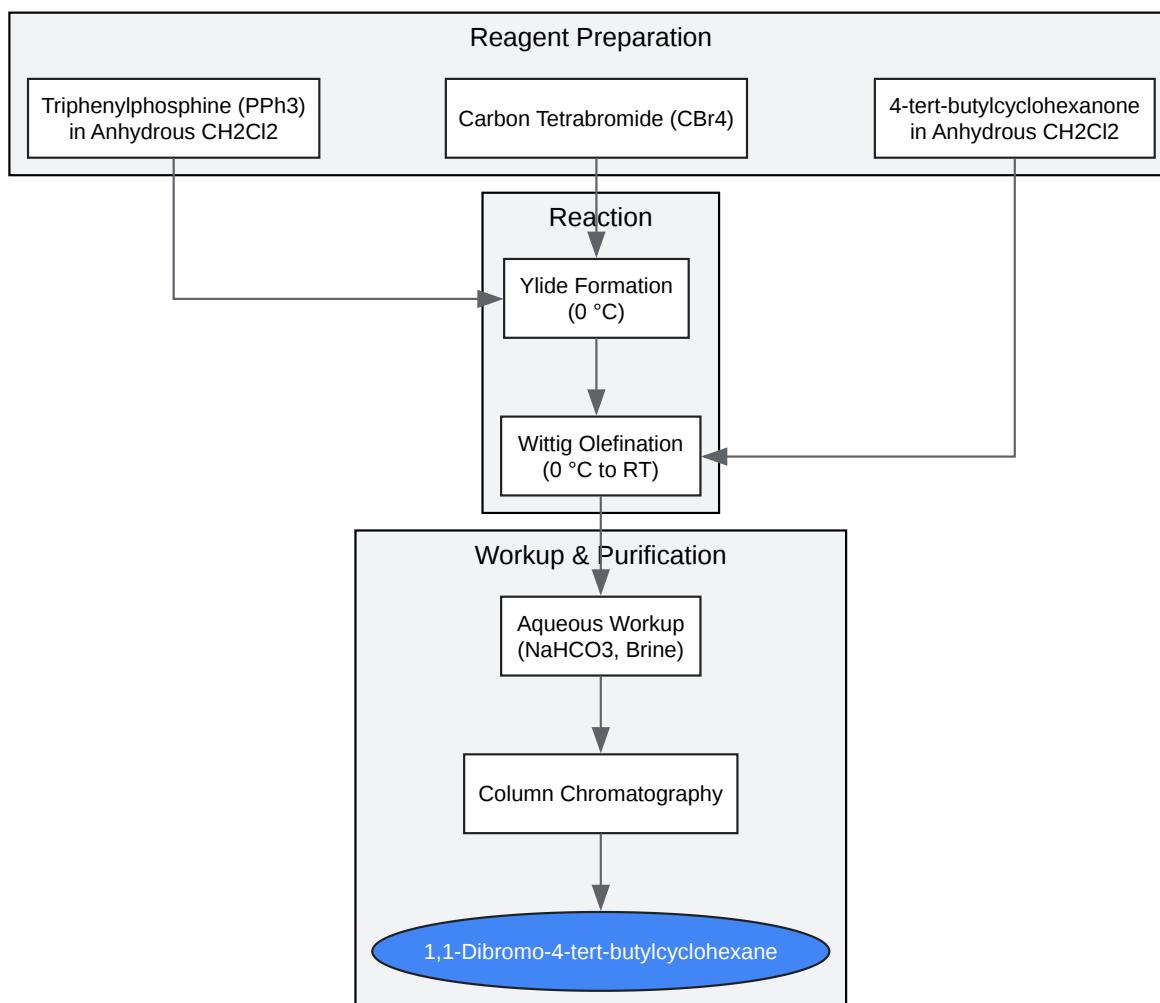
- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane.
- Ylide Formation: Cool the solution to 0 °C in an ice bath. To this solution, add carbon tetrabromide (2.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the phosphorus ylide. Stir the mixture at 0 °C for 30-60 minutes.

- **Addition of Ketone:** Prepare a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- **Workup:**
 - Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with dichloromethane (2 x 20 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) is typically effective in separating the desired product from the triphenylphosphine oxide.
- **Characterization:** The purified **1,1-dibromo-4-tert-butylcyclohexane** can be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Workflow

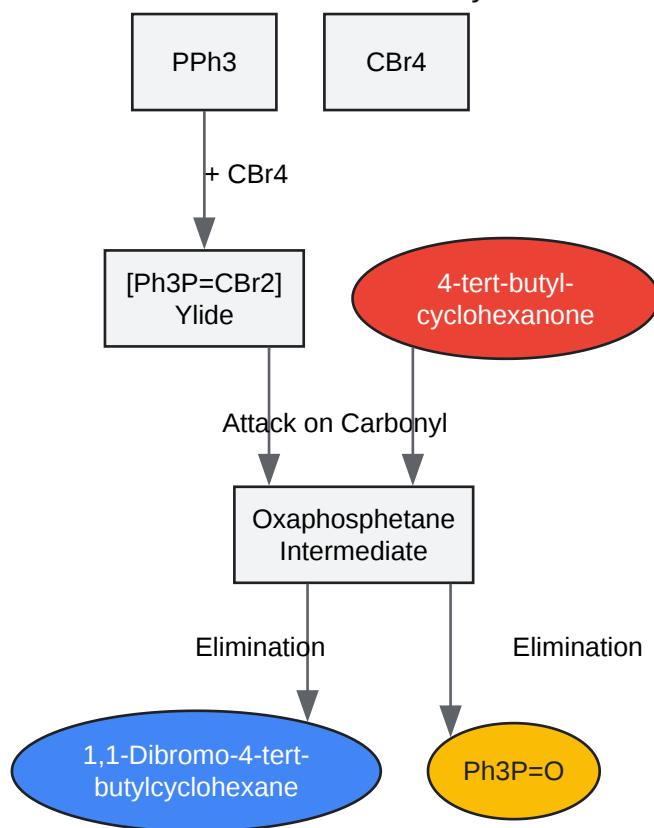
Workflow for the Synthesis of 1,1-Dibromo-4-tert-butylcyclohexane

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Caption: Experimental workflow for the synthesis of **1,1-dibromo-4-tert-butylcyclohexane**.

Reaction Mechanism

Mechanism of Dibromomethylenation

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Caption: Simplified mechanism of the ketone to gem-dibromide conversion.

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References

- 1. researchgate.net [researchgate.net]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
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